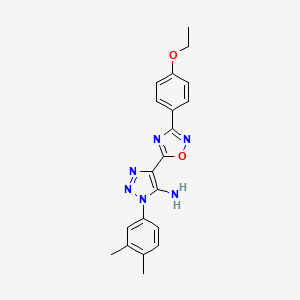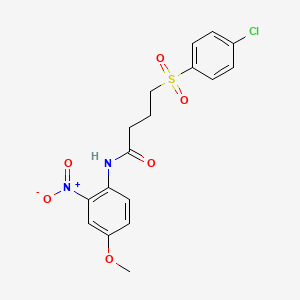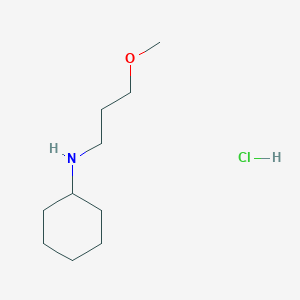
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is a part of a class of chemicals involved in the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. Researchers synthesized a range of derivatives starting from various ester ethoxycarbonylhydrazones, leading to compounds that exhibited good to moderate activities against test microorganisms, indicating its utility in developing new antimicrobial agents (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of 1,2,4-oxadiazoles, including structures similar to the compound , have shown that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles among other structures. This highlights its role in photoinduced molecular rearrangements, which could be utilized in the synthesis of various heterocyclic compounds with potential biological activity (Buscemi, Vivona, & Caronna, 1996).
Synthesis and Biological Activity of Derivatives
The synthesis of derivatives from compounds structurally related to 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has led to the creation of compounds with potential biological activities. By modifying structural elements, researchers have developed compounds with promising applications in medicinal chemistry, such as anticancer properties (Ahsan et al., 2014).
Anticancer Activity of Analogues
Novel oxadiazole analogues, which are structurally related to the compound , have been synthesized and screened for anticancer activity. Specific analogues demonstrated significant activity against various cancer cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial and Anti-Proliferative Activities of N-Mannich Bases
The synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, akin to the one in discussion, has led to the discovery of compounds with broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This indicates its potential use in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-27-16-9-6-14(7-10-16)19-22-20(28-24-19)17-18(21)26(25-23-17)15-8-5-12(2)13(3)11-15/h5-11H,4,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIUKXJEBVFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)


